molecular formula C12H12BrNO B2998514 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one CAS No. 1020252-35-0

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one

Cat. No.: B2998514
CAS No.: 1020252-35-0
M. Wt: 266.138
InChI Key: BFETUHMEBHZSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is of interest in various fields of research due to its unique chemical structure and properties.

Scientific Research Applications

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one typically involves the bromination of 3-(phenylamino)cyclohex-2-EN-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclohexene ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclohexene derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Mechanism of Action

The mechanism of action of 2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets. The bromine atom and the phenylamino group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(phenylamino)cyclohex-2-EN-1-one
  • 2-Bromo-3-(methylamino)cyclohex-2-EN-1-one

Uniqueness

2-Bromo-3-(phenylamino)cyclohex-2-EN-1-one is unique due to its specific substitution pattern and the presence of both bromine and phenylamino groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-anilino-2-bromocyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-12-10(7-4-8-11(12)15)14-9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFETUHMEBHZSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)Br)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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